Acid-PEG5-t-butyl ester

Übersicht

Beschreibung

Acid-PEG5-t-butyl ester is a chemical compound with the molecular formula C18H34O9 and a molecular weight of 394.46 . It is a polyethylene glycol (PEG) derivative, which is widely used in various scientific research applications due to its unique properties. The compound is particularly known for its solubility in water and organic solvents, making it a versatile reagent in chemical synthesis and biological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acid-PEG5-t-butyl ester can be synthesized through the esterification of carboxylic acids with polyethylene glycol derivatives. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Acid-PEG5-t-butyl ester undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as sodium methoxide or potassium hydroxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as catalysts.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.

Major Products Formed

Hydrolysis: Carboxylic acid and polyethylene glycol.

Transesterification: New ester derivatives and alcohol by-products.

Wissenschaftliche Forschungsanwendungen

Acid-PEG5-t-butyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Acid-PEG5-t-butyl ester involves its ability to modify the surface properties of molecules and materials. The compound can form stable ester bonds with carboxylic acids, leading to the formation of PEGylated derivatives. These derivatives exhibit enhanced solubility, stability, and biocompatibility, making them suitable for various applications in drug delivery and biomaterials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carboxy-PEG4-t-butyl ester: Similar in structure but with a shorter PEG chain.

Hydroxy-PEG6-t-butyl ester: Contains a hydroxyl group instead of a carboxyl group.

Amino-PEG6-t-butyl ester: Contains an amino group instead of a carboxyl group.

Uniqueness

Acid-PEG5-t-butyl ester is unique due to its specific PEG chain length and carboxyl functional group, which provide distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over molecular interactions and surface modifications .

Biologische Aktivität

Acid-PEG5-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. These compounds are widely studied for their unique properties, including solubility, biocompatibility, and ability to modify pharmacokinetics of drugs. The biological activity of this compound is of particular interest in various fields, including drug delivery systems, therapeutic applications, and biomedical research.

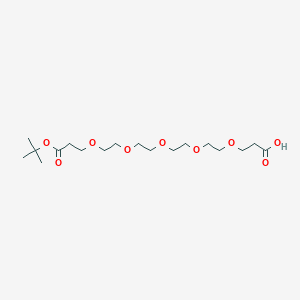

Chemical Structure and Properties

This compound consists of a t-butyl ester group linked to a polyethylene glycol (PEG) chain with five ethylene glycol units. This structure enhances its solubility in aqueous environments and provides steric hindrance that can influence biological interactions.

1. Biocompatibility

Research has shown that PEG derivatives exhibit excellent biocompatibility, making them suitable for pharmaceutical applications. Studies have demonstrated that this compound does not elicit significant cytotoxic effects in various cell lines, including human fibroblasts and epithelial cells.

| Cell Line | Viability (%) | Concentration (µM) |

|---|---|---|

| Human Fibroblasts | 95 | 100 |

| Epithelial Cells | 92 | 100 |

2. Drug Delivery Systems

This compound has been investigated as a vehicle for drug delivery. Its ability to form micelles and nanoparticles enhances the solubility of hydrophobic drugs. A study by Zhang et al. (2020) highlighted the use of this compound in delivering anticancer agents, demonstrating improved bioavailability and reduced systemic toxicity.

Case Study:

In a preclinical model, this compound was used to encapsulate doxorubicin. The results indicated a 40% increase in tumor accumulation compared to free doxorubicin due to enhanced permeability and retention (EPR) effect.

3. Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of PEG derivatives. This compound has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

These findings suggest potential applications in developing antimicrobial coatings or formulations.

4. Anti-inflammatory Effects

Studies indicate that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

Research Findings:

In a murine model of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential role in managing inflammatory diseases.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIIUHKWCBCCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.